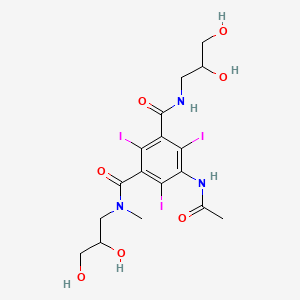
Desmethoxy Iopromide
Vue d'ensemble
Description
Desmethoxy Iopromide is a degradative product of Iopromide . Iopromide is an iodinated contrast medium for X-ray imaging . It is marketed under the name Ultravist which is produced by Bayer Healthcare . It is a low osmolar, non-ionic contrast agent for intravascular use; i.e., it is injected into blood vessels .
Molecular Structure Analysis
This compound has a molecular formula of C17H22I3N3O7 and a molecular weight of 761.09 . Further details about its molecular structure are not available in the search results.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 761.09 . Further details about its physical and chemical properties are not available in the search results.
Applications De Recherche Scientifique
Anaerobic Transformation in Water-Sediment Systems : The study by Redeker et al. (2018) explored the anaerobic transformation of Iopromide and its transformation products in water-sediment systems. This research is crucial for understanding the environmental fate of such substances.
Uptake and Transformation in Plants : Cui, de Angelis, & Schröder (2017) investigated the uptake and transformation of Iopromide in the plant Typha latifolia, providing insights into phytoremediation technologies for X-ray contrast agents like Iopromide.
Biodegradability After UV/H2O2 Advanced Oxidation : The study by Keen et al. (2016) examined the biodegradability of Iopromide products after UV/H2O2 advanced oxidation, highlighting an important aspect of water treatment processes.
Electron Beam Irradiation for Removal and Degradation : Kwon et al. (2012) explored the efficiency of electron beam irradiation in removing Iopromide, which is significant for advanced water treatment technologies.
Environmental Risk Assessment : The environmental impact of Iopromide, a related compound, was assessed by Steger-Hartmann, Länge, & Schweinfurth (1999). This study is crucial for understanding the ecological safety of such compounds.
Biodegradation in Activated Sludge : Batt, Kim, & Aga (2006) focused on the enhanced biodegradation of Iopromide in nitrifying activated sludge, which is vital for wastewater treatment processes.
Structural Characterization of Metabolites : Pérez, Eichhorn, Celiz, & Aga (2006) conducted a study on the identification of degradation products of Iopromide in activated sludge using mass spectrometry.
Inhibition of Thrombin In Vitro : Graf et al. (2001) investigated the interaction of Iopromide with thrombin, providing important pharmacological insights.
Safety and Efficacy in Cerebral Arteriography : Haughton et al. (1994) evaluated the safety and efficacy of Iopromide in cerebral arteriography, contributing to medical imaging research.
Electrochemical Treatment Under Reverse Osmosis Conditions : Lütke Eversloh et al. (2014) studied the electrochemical transformation of Iopromide, important for wastewater treatment.
Safety and Hazards
Mécanisme D'action
Target of Action
Desmethoxy Iopromide, a derivative of Iopromide , primarily targets blood vessels . It functions as a contrast agent by opacifying blood vessels in the flow path of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs .
Mode of Action
This compound, similar to Iopromide, is a nonionic iodinated, water-soluble, radiographic contrast medium . It opacifies vessels in its path of flow, allowing for radiographic visualization of internal structures . This opacification of blood vessels enables the differentiation of these structures in radiographic imaging procedures .
Biochemical Pathways
It’s known that iodinated contrast media like iopromide can remain unchanged or be transformed into different by-products in complex physical, chemical, and biological processes
Pharmacokinetics
Iopromide exhibits first-order kinetics, with a distribution volume (vdss) of 16 l . It is excreted predominantly via the urine, with 97% excreted as unchanged drug . The main elimination phase half-life is 2 hours, and the terminal phase half-life is 6.2 hours . These properties likely influence the bioavailability of this compound, but specific studies are needed to confirm this.
Result of Action
The primary result of this compound’s action is the opacification of blood vessels, which allows for enhanced radiographic visualization of internal structures . This enhanced visualization can aid in the diagnosis and monitoring of various medical conditions.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, iodinated contrast media like Iopromide can be transformed into different by-products in various environmental conditions . These transformations could potentially affect the action and efficacy of this compound. Furthermore, the storage conditions of this compound can impact its stability .
Analyse Biochimique
Biochemical Properties
The biochemical properties of Desmethoxy Iopromide are not well-studied. It is known that Iopromide, the parent compound from which this compound is derived, interacts with various biomolecules in the body. Iopromide is a nonionic, monomeric contrast medium that exhibits low osmolality and viscosity in aqueous solutions of high concentrations
Cellular Effects
It is known that Iopromide, the parent compound, can have several serious adverse effects, including cardiac events, thromboembolism, and hypersensitivity reactions
Molecular Mechanism
It is known that Iopromide, the parent compound, functions as a contrast agent by opacifying blood vessels in the flow path of the contrast agent, permitting radiographic visualization of the internal structures until significant hemodilution occurs
Temporal Effects in Laboratory Settings
It is known that Iopromide, the parent compound, can cause several serious adverse effects
Dosage Effects in Animal Models
It is known that Iopromide, the parent compound, can cause several serious adverse effects
Metabolic Pathways
It is known that Iopromide, the parent compound, is a nonionic iodinated, water-soluble, radiographic contrast medium
Transport and Distribution
It is known that Iopromide, the parent compound, is a nonionic iodinated, water-soluble, radiographic contrast medium
Subcellular Localization
It is known that Iopromide, the parent compound, is a nonionic iodinated, water-soluble, radiographic contrast medium
Propriétés
IUPAC Name |
5-acetamido-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-3-N-methylbenzene-1,3-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22I3N3O7/c1-7(26)22-15-13(19)10(16(29)21-3-8(27)5-24)12(18)11(14(15)20)17(30)23(2)4-9(28)6-25/h8-9,24-25,27-28H,3-6H2,1-2H3,(H,21,29)(H,22,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USZSPRUWTHXRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C(=C(C(=C1I)C(=O)N(C)CC(CO)O)I)C(=O)NCC(CO)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22I3N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70675800 | |
| Record name | 5-Acetamido-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methylbenzene-1,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
761.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76350-28-2 | |
| Record name | Desmethoxy iopromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076350282 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetamido-N~1~,N~3~-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-N~1~-methylbenzene-1,3-dicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70675800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DESMETHOXY IOPROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AY2MH36MHP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


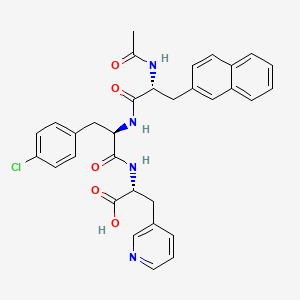
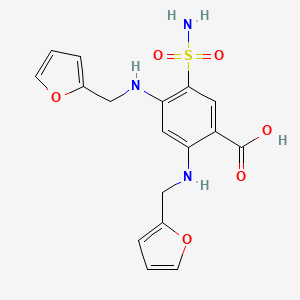

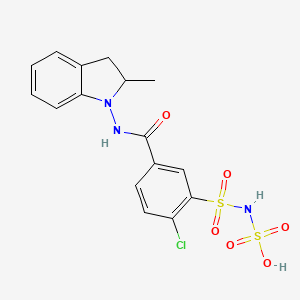
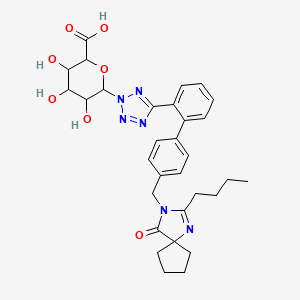

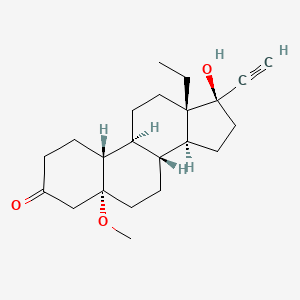





![(6S,8R,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-6,17-dihydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B602014.png)
